Calcium 2-hydroxy-4-(methylthio)butanoate

Description

BenchChem offers high-quality Calcium 2-hydroxy-4-(methylthio)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium 2-hydroxy-4-(methylthio)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

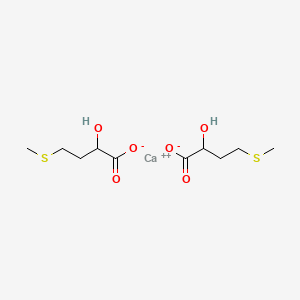

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVDWASZFDIEH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

583-91-5 (Parent) | |

| Record name | Methioninehydroxyanalog calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80919308 | |

| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-44-7, 14676-91-6 | |

| Record name | Methioninehydroxyanalog calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VK0YS654L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Calcium 2-hydroxy-4-(methylthio)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-hydroxy-4-(methylthio)butanoate, a calcium salt of the methionine hydroxy analog, is a compound of significant interest in animal nutrition and metabolic studies. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies for its quantification, and its metabolic fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Physicochemical Properties

Calcium 2-hydroxy-4-(methylthio)butanoate is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈CaO₆S₂ | [1][2][3] |

| Molecular Weight | 338.45 g/mol | [1][2][3] |

| CAS Number | 4857-44-7 | [1][4][5] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | >270°C (with decomposition) | [1] |

| Solubility | Water: Sparingly soluble, sonication recommended. 14.29 mg/mL (42.22 mM) with ultrasonic and warming to 60°C. 68 mg/mL. DMSO: 55 mg/mL (162.51 mM) with sonication recommended. Insoluble (hygroscopic DMSO reduces solubility). 31.25 mg/mL (92.33 mM) with ultrasonic and warming to 60°C. Ethanol: Insoluble. | [1][4][6][7] |

| pKa (of the free acid) | Weakly acidic | [4] |

| Stability | Stable under normal transport and storage conditions (2-8°C). Considered stable with no hazardous polymerization. | [7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. Key expected signals include those for the methylthio group (CH₃S-), the methylene (B1212753) groups (-CH₂-), the methine group (-CH(OH)-), and the hydroxyl group (-OH).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the butanoate backbone, the methyl group of the methylthio moiety.

Raw NMR data can be accessed through various chemical databases for detailed spectral interpretation.

Infrared (IR) Spectroscopy

The IR spectrum of Calcium 2-hydroxy-4-(methylthio)butanoate will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band from the hydroxyl group.

-

C-H stretching bands from the alkyl groups.

-

A strong C=O stretching band from the carboxylate group.

-

C-O stretching bands.

-

C-S stretching vibrations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reversed-phase HPLC method for the determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), which can be adapted for its calcium salt.[5][9]

Objective: To quantify the concentration of HMTBa in a given sample.

Materials:

-

HPLC system with a UV detector

-

C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Calcium 2-hydroxy-4-(methylthio)butanoate standard

-

Sample for analysis

Procedure:

-

Mobile Phase Preparation:

-

Prepare mobile phase A: 0.1% TFA in water.

-

Prepare mobile phase B: 0.1% TFA in acetonitrile.

-

Degas both mobile phases before use.

-

-

Standard Preparation:

-

Accurately weigh a known amount of Calcium 2-hydroxy-4-(methylthio)butanoate standard.

-

Dissolve it in the mobile phase A to prepare a stock solution of known concentration.

-

Prepare a series of working standards by diluting the stock solution with mobile phase A to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

For solid samples (e.g., animal feed), extract a known weight of the sample with a suitable solvent (e.g., a mixture of water and methanol).

-

Centrifuge or filter the extract to remove particulate matter.

-

Dilute the extract with mobile phase A to a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient elution can be used for better separation. For example:

-

Start with 100% mobile phase A.

-

Linearly increase to 30% mobile phase B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of HMTBa in the samples by interpolating their peak areas on the calibration curve.

-

In Vitro Conversion to Methionine

This protocol provides a general framework for assessing the conversion of HMTBa to methionine using liver homogenates.[8][10][11][12]

Objective: To demonstrate the enzymatic conversion of HMTBa to L-methionine in a biological matrix.

Materials:

-

Freshly isolated liver tissue (e.g., from chick or rat)

-

Homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Calcium 2-hydroxy-4-(methylthio)butanoate solution

-

Cofactors (e.g., NAD+, a transaminase source like an amino acid)

-

Centrifuge

-

Incubator or water bath

-

Reagents to stop the reaction (e.g., trichloroacetic acid)

-

Analytical method for methionine quantification (e.g., HPLC)

Procedure:

-

Preparation of Liver Homogenate:

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver and weigh it.

-

Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant will be used as the source of enzymes.

-

-

Incubation:

-

In a reaction tube, combine the liver supernatant, a known concentration of Calcium 2-hydroxy-4-(methylthio)butanoate solution, and necessary cofactors.

-

Include a control tube without the HMTBa substrate.

-

Incubate the tubes at a physiological temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the enzymatic reaction by adding a precipitating agent like trichloroacetic acid.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Collect the supernatant for methionine analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of methionine using a validated analytical method such as HPLC.

-

Compare the amount of methionine in the sample tube with the control tube to determine the extent of conversion.

-

Biological Pathways and Mechanisms

Metabolic Conversion to L-Methionine

The primary biological significance of Calcium 2-hydroxy-4-(methylthio)butanoate is its role as a precursor to the essential amino acid L-methionine. This conversion is a two-step enzymatic process that occurs in various tissues, with the liver being a major site.[8][10][11]

Caption: Metabolic conversion of HMTBa to L-Methionine.

Methionine-Activated mTOR Signaling Pathway

Once converted to L-methionine, the molecule can participate in numerous cellular processes, including the regulation of protein synthesis through the mTOR (mechanistic Target of Rapamycin) signaling pathway. Methionine is crucial for the initiation of mRNA translation and can activate mTORC1, a key regulator of cell growth and proliferation.[10]

Caption: Simplified Methionine-activated mTOR signaling pathway.

Experimental and Logical Workflows

HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Calcium 2-hydroxy-4-(methylthio)butanoate using HPLC.

Caption: General workflow for HPLC analysis of HMTBa.

Conclusion

Calcium 2-hydroxy-4-(methylthio)butanoate is a chemically stable compound with well-defined physicochemical properties. Its primary biological function lies in its efficient conversion to L-methionine, a critical amino acid for protein synthesis and cellular regulation. The analytical methods and pathways described in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its stability under various aqueous conditions could provide additional valuable insights for its application in different experimental and commercial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium bis(2-hydroxy-4-(methylthio)butyrate)(4857-44-7) 1H NMR [m.chemicalbook.com]

- 3. The biochemical conversion of 2-hydroxy-4-methylthiobutyric acid into methionine by the rat in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calcium 2-hydroxy-4-(methylthio)butanoate | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115) [hmdb.ca]

- 11. 2-羟基-4-甲硫基丁酸 钙盐 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of Calcium 2-hydroxy-4-(methylthio)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate, a significant compound in various industrial and research applications. This document details the chemical processes, experimental protocols, and analytical methods for quality control.

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate, also known as MHA-Ca, is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). HMTBA is an alpha-hydroxy analog of the essential amino acid methionine and finds extensive use as a methionine supplement in animal feed. The calcium salt offers advantages in terms of stability and handling. This guide will focus on the chemical synthesis and purification strategies employed in its production.

Synthesis of Calcium 2-hydroxy-4-(methylthio)butanoate

The primary method for the synthesis of Calcium 2-hydroxy-4-(methylthio)butanoate involves the neutralization reaction between 2-hydroxy-4-(methylthio)butanoic acid and a suitable calcium source.

Chemical Reaction

The overall chemical reaction can be represented as follows:

2 CH₃SCH₂CH₂CH(OH)COOH + Ca(OH)₂ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + 2 H₂O

2-hydroxy-4-(methylthio)butanoic acid + Calcium Hydroxide (B78521) → Calcium 2-hydroxy-4-(methylthio)butanoate + Water

Alternatively, calcium oxide (CaO) or calcium carbonate (CaCO₃) can be used as the calcium source.

Experimental Protocol: A Generalized Method

The following protocol is a generalized procedure based on common industrial practices described in patent literature.[1][2] Researchers should optimize these conditions for their specific laboratory or pilot-scale setup.

Materials:

-

2-hydroxy-4-(methylthio)butanoic acid (HMTBA) solution (typically 80-90% concentration)

-

Calcium Hydroxide (Ca(OH)₂), Calcium Oxide (CaO), or Calcium Carbonate (CaCO₃)

-

Reaction vessel with heating and stirring capabilities

-

Drying oven

-

Grinding and sieving equipment

Procedure:

-

Charging the Reactor: The calcium source (e.g., calcium hydroxide powder) is added to the reaction vessel. The vessel should be equipped with a stirrer and a heating system.

-

Initiating the Reaction: The reactor is heated to a temperature of approximately 120°C with continuous stirring.[2]

-

Addition of HMTBA: The 2-hydroxy-4-(methylthio)butanoic acid solution (preheated to about 80°C) is slowly added to the reactor over a period of approximately 60 minutes while maintaining vigorous stirring.[2] The molar ratio of HMTBA to the calcium source should be carefully controlled to ensure complete reaction.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 10-40 minutes to ensure the reaction goes to completion.[1][2]

-

Drying: The resulting product is then dried in a mixing drier at a temperature sufficient to remove water, typically above 100°C, for 35-40 minutes.[1]

-

Post-Processing: The dried product is cooled to room temperature.

-

Purification: The crude product is then purified by crushing and sieving to obtain a uniform powder.

Logical Workflow for Synthesis:

References

Unveiling the Molecular Architecture of Calcium 2-hydroxy-4-(methylthio)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate. This compound, a calcium salt of the methionine hydroxy analog, is a significant feed additive in the agricultural industry and a subject of interest in nutritional science. This document summarizes its key physicochemical properties, details its structural elucidation through various analytical techniques, and presents inferred experimental protocols for its characterization.

Molecular Structure and Physicochemical Properties

Calcium 2-hydroxy-4-(methylthio)butanoate, with the chemical formula C₁₀H₁₈CaO₆S₂, is comprised of a central calcium ion (Ca²⁺) ionically bonded to two molecules of 2-hydroxy-4-(methylthio)butanoate. Each ligand features a chiral center at the second carbon, bearing a hydroxyl group.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈CaO₆S₂ | [1] |

| Molecular Weight | 338.45 g/mol | [1] |

| CAS Number | 4857-44-7 | [1] |

| Appearance | White to off-white solid | [2][3] |

| Synonyms | Calcium bis(2-hydroxy-4-(methylthio)butyrate), MHA-Ca, Calcium HMTB | [1][4] |

Molecular Structure Diagram:

Caption: Ionic bonding between Calcium and two butanoate ligands.

Spectroscopic Characterization

The structural identity and purity of Calcium 2-hydroxy-4-(methylthio)butanoate are typically confirmed using a combination of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, this section outlines the expected spectral features based on the known molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | dd | 1H | -CH(OH)- |

| ~2.7 | t | 2H | -CH₂-S- |

| ~2.1 | s | 3H | -S-CH₃ |

| ~2.0-1.8 | m | 2H | -CH(OH)-CH₂- |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ ppm) | Assignment |

| ~180 | -COO⁻ |

| ~70 | -CH(OH)- |

| ~35 | -CH₂-S- |

| ~30 | -CH(OH)-CH₂- |

| ~15 | -S-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. For a carboxylate salt, the characteristic C=O stretching vibration of the parent carboxylic acid (typically ~1700-1725 cm⁻¹) is absent. Instead, strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (-COO⁻) are observed.[5]

Predicted FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (hydroxyl group and potential hydration) |

| 2950-2850 | Medium-Weak | C-H stretch (aliphatic) |

| 1610-1550 | Strong | Asymmetric stretch of -COO⁻ |

| 1470-1420 | Strong | Symmetric stretch of -COO⁻ |

| ~1100 | Medium | C-O stretch (hydroxyl) |

| ~680 | Medium-Weak | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For a calcium salt, observing the intact molecular ion can be challenging. Electrospray ionization (ESI) in negative mode is often suitable for analyzing the carboxylate anion.

Predicted Mass Spectrometry Data (ESI Negative Mode):

| m/z | Ion |

| 149.03 | [M-H]⁻ (anion of 2-hydroxy-4-(methylthio)butanoic acid) |

Experimental Protocols

Detailed experimental protocols for the characterization of Calcium 2-hydroxy-4-(methylthio)butanoate are not extensively published in peer-reviewed literature and are often proprietary. However, based on standard analytical chemistry practices for similar compounds, the following methodologies can be proposed.

Workflow for Characterization:

Caption: General workflow for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of Calcium 2-hydroxy-4-(methylthio)butanoate in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Suppress the residual water signal if using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the pure KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as a water/methanol or water/acetonitrile mixture.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion of the ligand.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the mass-to-charge ratio of the parent ion and any significant fragment ions.

X-ray Crystallography Protocol

The definitive three-dimensional structure of Calcium 2-hydroxy-4-(methylthio)butanoate in the solid state can be determined by single-crystal X-ray diffraction.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Collect diffraction data at a controlled temperature (often cryogenic, e.g., 100 K).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

-

This technical guide provides a foundational understanding of the molecular structure and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate for professionals in research and development. The presented data and protocols, while based on established principles, should be adapted and validated for specific laboratory conditions and instrumentation.

References

- 1. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. moogenecare.com [moogenecare.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. CAS 4857-44-7: Methionine hydroxy analog-calcium [cymitquimica.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

The Endogenous Presence of 2-Hydroxy-4-(Methylthio)butanoic Acid in Biological Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a structural analog of the essential amino acid methionine, is not merely a synthetic dietary supplement but also a naturally occurring molecule within biological systems. Endogenously produced as a key intermediate in the methionine salvage pathway, HMTBA plays a pivotal role in regenerating methionine from its metabolic byproducts, thereby maintaining cellular methionine homeostasis. This technical guide provides a comprehensive overview of the natural occurrence of HMTBA, detailing its biosynthetic origins, metabolic conversion to L-methionine, and the analytical methodologies employed for its detection and quantification. Particular emphasis is placed on the enzymatic pathways governing its formation and metabolism, supported by visualizations and summaries of experimental protocols.

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), often known by its commercial name as a methionine hydroxy analog, is widely recognized as a feed additive in animal nutrition.[1] However, a significant body of research confirms its status as an endogenous compound, naturally synthesized within the cells of various organisms, including chicks and rats.[2][3] This discovery underscores its fundamental role in cellular metabolism beyond its function as an exogenous supplement.

The natural origin of HMTBA is intrinsically linked to the methionine salvage pathway , a critical metabolic route for recycling the sulfur-containing portion of S-adenosylmethionine (SAMe) after its involvement in polyamine synthesis and other transmethylation reactions.[4][5] Within this pathway, HMTBA emerges as a transient precursor to both 2-oxo-4-(methylthio)butanoic acid (KMB) and, ultimately, L-methionine.[2] Understanding the natural occurrence and metabolism of HMTBA is crucial for researchers in fields ranging from animal nutrition and physiology to drug development, where metabolic pathways can be targets for therapeutic intervention.

Natural Occurrence and Biosynthesis of HMTBA

Endogenous HMTBA has been identified in the liver, plasma, and excreta of animals, such as chicks, that have not been fed diets supplemented with HMTBA.[2] Its biosynthesis is a key part of the methionine salvage pathway, which regenerates methionine from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[4][6]

The formation of HMTBA is an intermediate step in the conversion of MTA back to L-methionine. While the complete multi-step conversion from MTA to KMB (the immediate precursor to L-methionine) is well-documented, HMTBA is formed as a radiolabeled intermediate during this process.[2][6] Studies using chick liver enzymes have shown that [methyl-¹⁴C]MTA is converted into both radiolabeled HMTBA and KMB.[2]

The Methionine Salvage Pathway: The Origin of Endogenous HMTBA

The methionine salvage pathway is a ubiquitous and vital process for cellular economy, ensuring the continuous availability of methionine, which is metabolically expensive to synthesize de novo.[5][7] The pathway begins with MTA, which is produced from S-adenosylmethionine. Through a series of enzymatic reactions, the methylthioribose moiety of MTA is converted into KMB, which is then transaminated to form L-methionine.[4] HMTBA has been identified as an intermediate within this complex pathway.[2]

Below is a diagram illustrating the central role of MTA in the formation of HMTBA and its subsequent conversion to L-methionine.

Quantitative Data on Natural HMTBA Occurrence

While the presence of endogenous HMTBA in biological systems like the liver and excreta of chicks is qualitatively confirmed, specific quantitative data on its basal concentrations in untreated animals are not extensively reported in the available scientific literature.[2] Studies have successfully identified and confirmed its structure using gas chromatography and mass spectrometry, but have not consistently reported baseline physiological concentrations.[2] The majority of quantitative studies focus on the pharmacokinetics and metabolism of HMTBA following its administration as a dietary supplement.

Table 1: Summary of Tissues with Confirmed Natural Occurrence of HMTBA

| Biological System | Species | Finding | Reference |

|---|---|---|---|

| Liver | Chick, Rat | Detected in animals never fed HMTBA. | [2] |

| Excreta / Urine | Chick, Rat | Detected in animals never fed HMTBA. | [2] |

| Plasma | Chick, Rat | Implied presence as a metabolic intermediate. |[2] |

Note: Specific endogenous concentrations (e.g., in µmol/L or ng/g of tissue) are not available in the cited literature.

Metabolism of HMTBA to L-Methionine

Once formed endogenously or absorbed from an exogenous source, HMTBA is efficiently converted into L-methionine, the biologically active form used in protein synthesis and other metabolic functions. This conversion is a two-step enzymatic process that occurs in various tissues, with the liver and kidney being primary sites.[8]

The process is stereospecific, involving different enzymes for the D- and L-isomers of HMTBA.[8]

-

Step 1: Conversion to KMB.

-

Step 2: Transamination of KMB. The common intermediate, KMB, is then converted to L-methionine via transamination, a reaction that transfers an amino group from a donor amino acid.[9]

Experimental Protocols for HMTBA Analysis

The quantification of HMTBA in complex biological matrices requires sensitive and specific analytical methods. Both liquid chromatography and gas chromatography, often coupled with mass spectrometry, have been successfully employed.

Protocol 1: HMTBA Quantification in Bovine Serum via LC-MS/MS

This protocol summarizes a method for the sensitive determination of HMTBA in bovine serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

- To a 1.0 mL aliquot of bovine serum, add an appropriate internal standard.

- Precipitate proteins by adding 2.0 mL of acetonitrile.

- Vortex the mixture for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in a suitable volume of the mobile phase.

2. Chromatographic Conditions:

- LC System: A standard HPLC or UHPLC system.

- Column: C18 reversed-phase column (e.g., 25 cm × 4.6 mm, 5-μm particle size).

- Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

- Flow Rate: Typically 0.5-1.0 mL/min.

- Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions:

- Ionization: Electrospray Ionization (ESI) in negative mode.

- Detection: Multiple Reaction Monitoring (MRM).

- MRM Transition: Monitor the transition of the parent ion (m/z 149) to a specific daughter ion.

4. Workflow Diagram:

Protocol 2: HMTBA Quantification in Animal Feed via HPLC-UV

This method is suitable for determining HMTBA levels in supplemented animal feeds.

1. Sample Extraction and Hydrolysis:

- Weigh a representative sample of the ground feed.

- Extract HMTBA from the feed matrix using an appropriate solvent.

- Perform a basic hydrolysis step (e.g., using potassium hydroxide) to convert any HMTBA oligomers into the monomeric form.

- Neutralize the hydrolysate to an appropriate pH.

- Filter the extract through a 0.45 µm filter prior to injection.

2. Chromatographic Conditions:

- HPLC System: Standard HPLC with a UV detector.

- Column: Reversed-phase amide column.

- Mobile Phase: Isocratic mixture of aqueous buffer and an organic solvent (e.g., acetonitrile).

- Detection: UV absorbance at 210 nm.

- Quantification: Based on a standard curve prepared with known concentrations of HMTBA.

Conclusion

2-Hydroxy-4-(methylthio)butanoic acid is an integral, naturally occurring component of methionine metabolism in animals. Its endogenous synthesis via the methionine salvage pathway highlights a fundamental biological role in recycling and conserving methionine, an essential and metabolically costly amino acid. While its presence in tissues of unsupplemented animals is well-established, a notable gap exists in the literature regarding the precise quantification of its basal physiological concentrations. The advanced analytical techniques available today provide the necessary tools to explore this area further, offering a deeper understanding of methionine homeostasis and the regulatory functions of its metabolic intermediates. For researchers in nutrition, physiology, and drug development, recognizing the dual role of HMTBA as both an endogenous metabolite and an exogenous supplement is critical for accurate interpretation of experimental results and for exploring new avenues of metabolic research.

References

- 1. Effect of methionine and trace minerals (zinc, copper and manganese) supplementation on growth performance of broilers subjected to Eimeria challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepoultrysite.com [thepoultrysite.com]

- 4. The methionine salvage pathway [normalesup.org]

- 5. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 4857-44-7: Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety data, and biological significance of the compound with CAS number 4857-44-7, chemically identified as Calcium bis(2-hydroxy-4-(methylthio)butyrate). This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information. It includes a summary of its physicochemical properties, safety and handling guidelines, and an exploration of its metabolic fate. Particular emphasis is placed on detailed experimental protocols and the visualization of its metabolic pathway.

Chemical and Physical Properties

Calcium bis(2-hydroxy-4-(methylthio)butyrate) is the calcium salt of 2-hydroxy-4-(methylthio)butyric acid (HMTBA), an analog of the essential amino acid methionine.[1] It is primarily used in animal nutrition as a source of methionine, offering advantages in terms of stability and bioavailability.[2]

Table 1: Physicochemical Properties of Calcium bis(2-hydroxy-4-(methylthio)butyrate)

| Property | Value | Reference |

| CAS Number | 4857-44-7 | [2] |

| Molecular Formula | C10H18CaO6S2 | [1] |

| Molecular Weight | 338.45 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >270 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in water | [2] |

| Synonyms | Calcium 2-hydroxy-4-(methylthio)butanoate, MHA-Ca | [1] |

Safety and Toxicology Data

The safety profile of Calcium bis(2-hydroxy-4-(methylthio)butyrate) has been evaluated, with key data summarized below. It is important to handle this compound in accordance with standard laboratory safety procedures.

Table 2: Safety and Toxicology Data

| Parameter | Value | Reference |

| Acute Oral Toxicity (LD50) | 12,870 mg/kg (Rat) | [2][3] |

| Skin Corrosion/Irritation | No data available | [3] |

| Serious Eye Damage/Irritation | No data available | [3] |

| Respiratory or Skin Sensitization | No data available | [3] |

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [3] |

| Handling Precautions | Avoid dust formation. Avoid breathing vapors, mist or gas. Provide appropriate exhaust ventilation at places where dust is formed. | [3] |

| First Aid Measures | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water. | [3] |

| Personal Protective Equipment | Eye protection, protective gloves (e.g., Nitrile rubber), and respiratory protection where dust levels are high. | [3] |

Biological Activity and Metabolism

Calcium bis(2-hydroxy-4-(methylthio)butyrate) serves as a precursor to the amino acid L-methionine. The conversion involves a two-step enzymatic process. The D- and L-isomers of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) are first oxidized to the intermediate 2-keto-4-(methylthio)butanoic acid (KMB). This is followed by a transamination reaction to yield L-methionine.[4][5]

Metabolic Pathway

The metabolic conversion of HMTBA to L-methionine is a critical pathway for its biological utilization. The initial oxidation is stereospecific, with different enzymes acting on the D- and L-isomers.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the safety and metabolism of Calcium bis(2-hydroxy-4-(methylthio)butyrate).

Acute Oral Toxicity Study (LD50)

The acute oral toxicity of a substance is typically determined using a standardized protocol, such as the now-rescinded OECD Test Guideline 401.[6] The reported LD50 of 12,870 mg/kg in rats suggests low acute toxicity.[2][3]

Objective: To determine the median lethal dose (LD50) of Calcium bis(2-hydroxy-4-(methylthio)butyrate) following a single oral administration to rats.

Materials:

-

Test substance: Calcium bis(2-hydroxy-4-(methylthio)butyrate)

-

Animals: Young adult albino rats (e.g., Sherman-Wistar strain), both male and female.

-

Vehicle: Water or other appropriate vehicle.

-

Oral gavage needles.

-

Animal caging and standard diet.

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

-

Fasting: Fast animals overnight (food, but not water) prior to dosing.

-

Dose Preparation: Prepare a suspension or solution of the test substance in the chosen vehicle at various concentrations.

-

Dosing: Administer a single dose of the test substance by oral gavage. Use at least 5 animals per dose group.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

In Vitro Metabolism: Oxidation of HMTBA

The first step in the conversion of HMTBA to L-methionine is its oxidation to KMB. This is catalyzed by stereospecific enzymes.[4]

Objective: To measure the enzymatic activity of D-2-hydroxy acid dehydrogenase and L-2-hydroxy acid oxidase in converting D- and L-HMTBA to KMB.

Materials:

-

Substrates: D-HMTBA and L-HMTBA

-

Enzyme source: Tissue homogenates (e.g., chick liver) or purified enzymes.

-

Cofactors: NAD+ (for dehydrogenase), FMN (for oxidase).

-

Buffer solution (e.g., Tris-HCl, pH 8.0).

-

Analytical system: HPLC or spectrophotometer to measure KMB production.

Procedure for L-2-hydroxy acid oxidase activity:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, o-dianisidine, peroxidase, and L-HMTBA.

-

Enzyme Addition: Initiate the reaction by adding the enzyme source.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C).

-

Measurement: Monitor the change in absorbance at 436 nm over time, which corresponds to the production of hydrogen peroxide, a byproduct of the oxidase reaction.[7]

Procedure for D-2-hydroxy acid dehydrogenase activity:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, NAD+, and D-HMTBA.

-

Enzyme Addition: Add the enzyme source to start the reaction.

-

Incubation: Incubate at a controlled temperature.

-

Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm.

In Vitro Metabolism: Transamination of KMB

The final step is the transamination of KMB to L-methionine.

Objective: To determine the transamination of KMB to L-methionine using various amino acids as amino group donors.

Materials:

-

Substrate: 2-keto-4-(methylthio)butanoic acid (KMB)

-

Amino group donors: Various L-amino acids (e.g., leucine, glutamine).

-

Enzyme source: Tissue homogenates or cell lysates (e.g., Caco-2 cells).

-

Cofactor: Pyridoxal phosphate.

-

Assay medium: Containing buffer (e.g., HEPES), mannitol, sucrose, and dithiothreitol.[7]

-

Analytical system: HPLC or amino acid analyzer to quantify L-methionine.

Procedure:

-

Reaction Mixture: Prepare the assay medium containing all components except the enzyme source.

-

Enzyme Addition: Add the tissue homogenate or cell lysate to initiate the reaction.

-

Incubation: Incubate at a controlled temperature.

-

Termination: Stop the reaction (e.g., by adding acid).

-

Analysis: Analyze the reaction mixture for the amount of L-methionine produced.

References

- 1. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | 4857-44-7 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methionine Hydroxy Analogue Calcium (MHA-Ca) for Feed Formulation

Introduction

Methionine is an essential sulfur-containing amino acid critical for protein synthesis and various metabolic processes in livestock. In feed formulations, synthetic methionine sources are often used to meet the nutritional requirements of animals. One such source is the calcium salt of methionine hydroxy analogue (MHA-Ca). MHA-Ca is a solid, granular powder valued for its stability and as a source of both methionine activity and calcium.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of MHA-Ca, detailed experimental protocols for their determination, and insights into its metabolic fate and influence on protein synthesis signaling pathways. This document is intended for researchers, scientists, and animal nutritionists in the field of feed formulation and development.

Physical Properties

MHA-Ca is typically presented as a white to off-white or light tan granular powder.[3] Its physical characteristics are crucial for handling, storage, and mixing in feed production.

Table 1: Physical Properties of MHA-Ca

| Property | Value |

| Appearance | Solid, granular powder |

| Color | White to light tan |

| Odor | Characteristic, sulfurous |

| Melting Point | 246 °C (decomposes) |

| Solubility in Water | Readily soluble |

| Density | Data not available in publicly accessible resources |

| Hygroscopicity | Data not available in publicly accessible resources |

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of MHA-Ca in water at various temperatures, which is essential for understanding its behavior in liquid feed systems and during digestion.

Objective: To determine the equilibrium solubility of MHA-Ca in water at different temperatures (e.g., 20°C, 40°C, 60°C).

Methodology: Shake-Flask Method

-

Preparation of Standard Solutions: Prepare a series of MHA-Ca solutions of known concentrations in deionized water to create a standard curve.

-

Sample Preparation: For each temperature point, add an excess amount of MHA-Ca powder to a known volume of deionized water in a sealed, temperature-controlled flask.

-

Equilibration: Agitate the flasks in a temperature-controlled shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the solutions to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved solids.

-

Analysis: Analyze the concentration of MHA-Ca in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Quantification: Determine the concentration of MHA-Ca in the samples by comparing the analytical response to the standard curve. The solubility is expressed as g/100 mL of water.

Chemical Properties

The chemical structure of MHA-Ca is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid. Commercial products typically contain approximately 84% of the active methionine hydroxy analogue and about 12-14% calcium.[2]

Table 2: Chemical Properties of MHA-Ca

| Property | Value |

| Chemical Name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) |

| CAS Number | 4857-44-7 |

| Molecular Formula | C10H18CaO6S2 |

| Molecular Weight | 338.44 g/mol |

| pKa | Data not available in publicly accessible resources |

| Stability | Stable under normal conditions of use and storage |

| Biodegradability | Readily biodegradable |

Thermal Stability

Understanding the thermal stability of MHA-Ca is crucial for predicting its integrity during feed processing, which often involves heat treatment.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of MHA-Ca.

Methodology:

-

Instrument Setup: A thermogravimetric analyzer is used. The instrument is calibrated for temperature and mass.

-

Sample Preparation: A small, accurately weighed sample of MHA-Ca (typically 5-10 mg) is placed in a tared TGA pan.

-

Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different stages.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of MHA-Ca.

Methodology:

-

Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy.

-

Sample Preparation: A small, accurately weighed sample of MHA-Ca (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions: The sample and reference pans are heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events such as melting and decomposition.

Metabolic Pathway and Bioavailability

MHA-Ca serves as a precursor to L-methionine. In the animal's body, the hydroxy analogue is converted into L-methionine through a two-step enzymatic process. This conversion is a key factor in its bioavailability as a methionine source.

Conversion to L-Methionine

The conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) to L-methionine involves two main enzymatic steps:

-

Oxidation: HMTBa is first oxidized to its keto-analogue, α-keto-γ-(methylthio)butyric acid (KMB).

-

Transamination: KMB is then transaminated to form L-methionine.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Calcium 2-hydroxy-4-(methylthio)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of Calcium 2-hydroxy-4-(methylthio)butanoate in aqueous solutions. This compound, a calcium salt of the methionine hydroxy analog, is a subject of interest in animal nutrition and pharmaceutical development. This document collates available data on its physicochemical properties, outlines experimental protocols for its analysis, and provides logical workflows for its characterization.

Core Physicochemical Properties

Calcium 2-hydroxy-4-(methylthio)butanoate, also known as calcium hydroxymethionine, is a white to off-white solid. It is generally considered to be water-soluble.[1][2] Its primary application is as a nutritional supplement, serving as a source of the essential amino acid methionine, particularly in animal feed.[3] It is also a component in dietary supplements for human use, for instance, in the management of chronic renal disease.

Aqueous Solubility

The aqueous solubility of Calcium 2-hydroxy-4-(methylthio)butanoate is a critical parameter for its formulation and delivery. Based on available data from various suppliers, there are some inconsistencies in the reported values. This highlights the need for standardized and well-documented solubility studies.

Quantitative Solubility Data

| Solvent | Reported Solubility | Source(s) |

| Water | 68 mg/mL | [2] |

| Water | 14.29 mg/mL (requires ultrasonic and warming to 60°C) | [4] |

| DMSO | 55 mg/mL (sonication recommended) | [1] |

| DMSO | 31.25 mg/mL (requires ultrasonic and warming to 60°C) | [4] |

| Ethanol | Insoluble | [2] |

Stability in Aqueous Solutions

The stability of Calcium 2-hydroxy-4-(methylthio)butanoate in aqueous solutions is crucial for determining its shelf-life and ensuring its efficacy in liquid formulations. While detailed kinetic studies on its degradation in aqueous solutions at various pH levels and temperatures are not extensively published, general storage guidelines from suppliers provide some insight into its stability.

Storage Recommendations

| Form | Storage Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [1][2][4] |

| In Solvent | -80°C | 1 year | [1][2] |

| In Solvent | -20°C | 1 month | [2][4] |

These recommendations suggest that the compound is more stable in its solid form and at lower temperatures. Degradation in aqueous solution over time at ambient temperatures is a potential concern that necessitates further investigation for liquid formulation development.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of Calcium 2-hydroxy-4-(methylthio)butanoate are not explicitly described in the reviewed literature. However, based on standard pharmaceutical practices and available analytical methods for this compound, the following protocols can be established.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Solutions: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Equilibration: Add an excess amount of Calcium 2-hydroxy-4-(methylthio)butanoate to a known volume of each buffer in a sealed container.

-

Agitation: Agitate the containers at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol for Stability Assessment in Aqueous Solution

-

Solution Preparation: Prepare solutions of Calcium 2-hydroxy-4-(methylthio)butanoate at a known concentration in various aqueous buffers (e.g., pH 4, 7.4, and 9) to assess the impact of pH on stability.

-

Storage Conditions: Store aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) in sealed, light-protected containers.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw samples from each storage condition.

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the concentration of the compound as a function of time for each condition. From this data, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t½).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been reported for the quantification of 2-hydroxy-4-(methylthio)butanoic acid and its salts. A common approach involves reversed-phase chromatography with UV detection.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or an ammonium (B1175870) hydrogen sulphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3] The composition can be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of 210 nm.[3]

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Aqueous Stability Assessment.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of Calcium 2-hydroxy-4-(methylthio)butanoate in aqueous solutions. While there is a foundational understanding of its water-soluble nature and general stability, there is a clear need for more detailed, quantitative studies. The provided experimental protocols and workflows offer a systematic approach for researchers and drug development professionals to generate the necessary data to fully characterize this compound for its intended applications. Future research should focus on elucidating the impact of pH and temperature on its solubility and degradation kinetics to enable robust formulation development.

References

Methodological & Application

Application Note: Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Serum using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (MHA), an analog of the essential amino acid methionine, is widely used as a nutritional supplement in animal feed.[1][2] Its supplementation has been shown to improve growth rates and milk yields in livestock.[2] Accurate determination of MHA concentrations in serum is crucial for pharmacokinetic studies, evaluating its bioavailability, and understanding its metabolic fate.[2][3] This application note provides a detailed protocol for the quantitative analysis of MHA in serum samples using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) detection.

Principle

This method utilizes reversed-phase HPLC to separate MHA from other endogenous serum components. The separation is followed by electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for selective and sensitive detection.[2] The use of an internal standard can be employed to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step to remove macromolecules that could interfere with the analysis.[4][5][6]

Experimental Protocols

Materials and Reagents

-

2-Hydroxy-4-(methylthio)butanoic acid (MHA) standard (Novus International, Inc. or equivalent)[2]

-

HPLC-grade acetonitrile (B52724) (Fisher Scientific or equivalent)[2]

-

HPLC-grade methanol (B129727) (Fisher Scientific or equivalent)[2]

-

Trifluoroacetic acid (TFA), spectrophotometric grade (Sigma-Aldrich or equivalent)[2]

-

Ammonium hydroxide (B78521) (28-30% solution) (Fisher Scientific or equivalent)[2]

-

Purified water (e.g., Milli-Q or from a Synergy 185 filtration system)[2]

-

Bovine serum (Hyclone or equivalent) for matrix-matched standards and quality controls[2]

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.2 µm or 0.45 µm)[4]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5µm)[6][7]

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

-

Thaw Samples : Allow frozen serum samples, calibration standards, and quality control samples to thaw at room temperature.

-

Protein Precipitation :

-

Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

-

Vortex the mixture for 30 seconds.

-

-

Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Filtration (Optional but Recommended) : Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[4][5]

-

Injection : The sample is now ready for injection into the HPLC system.

Chromatographic and Mass Spectrometric Conditions

A reversed-phase HPLC method is employed for the separation of MHA.[2]

-

HPLC Column : C18 reversed-phase column

-

Mobile Phase :

-

A gradient elution is recommended for optimal separation.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid

-

-

Gradient Program :

-

Start with 100% Mobile Phase A.

-

Linearly increase to 30% Mobile Phase B over 15 minutes.[2]

-

-

Flow Rate : 1.0 mL/min[2]

-

Column Temperature : 30°C

-

Injection Volume : 10 µL

-

Mass Spectrometer : Electrospray ionization in negative ion mode (ESI-)

-

Detection : Multiple Reaction Monitoring (MRM) can be used for enhanced selectivity and sensitivity.

Data Presentation

Method Validation Parameters

The performance of the HPLC method should be thoroughly validated according to established guidelines. Key validation parameters are summarized in the table below.

| Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (R²) | ≥ 0.99 | 0.9994[7] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.01 µg/mL[7] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.033 µg/mL[7] |

| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 98.75 – 101.20%[7] |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 7.06%, Inter-day: < 5.15%[8] |

| Recovery | Consistent and reproducible | ~86%[8] |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of MHA in serum.

HPLC Method Validation Relationship Diagram

Caption: Key parameters for HPLC method validation.

References

- 1. mdpi.com [mdpi.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. nacalai.com [nacalai.com]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]

Application of MHA-Ca as a Methionine Source in Poultry Diets: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential sulfur-containing amino acid, critical for protein synthesis, methyl group donation, and the synthesis of other key metabolites in poultry.[1] In commercial poultry production, diets are often supplemented with synthetic methionine sources to meet the birds' nutritional requirements for optimal growth, feed efficiency, and feather development.[1][2] Two primary synthetic methionine sources used in the industry are DL-methionine (B7763240) (DLM) and Methionine Hydroxy Analogue Calcium (MHA-Ca).[3] MHA-Ca, the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), serves as a precursor that is converted into L-methionine (B1676389) within the bird's body.[4]

These application notes provide a comprehensive overview of the use of MHA-Ca in poultry diets, including comparative performance data, detailed experimental protocols for evaluation, and visualizations of relevant metabolic and experimental pathways.

Comparative Efficacy of MHA-Ca and DL-Methionine

The bioefficacy of MHA-Ca relative to DL-methionine is a crucial factor for nutritionists when formulating poultry diets. This relative bioavailability is often expressed as a percentage, indicating how much MHA-Ca is needed to achieve the same performance as a given amount of DL-methionine. On a weight-for-weight basis, numerous studies have established that MHA-Ca has a lower bioefficacy than pure DL-methionine. A general consensus from multiple studies suggests that the bioefficacy of MHA-Ca is approximately 65% that of DL-methionine for key performance indicators in broilers.[5][6][7]

This means that to achieve a comparable biological response, a greater quantity of MHA-Ca product must be included in the diet compared to DL-methionine. For instance, it is suggested that 1 kg of MHA-Ca can be replaced by approximately 650 g of DL-methionine to achieve similar animal performance.[5][6]

Quantitative Performance Data Summary

The following tables summarize data from studies comparing the effects of MHA-Ca and DL-Methionine on broiler performance.

Table 1: Relative Bioefficacy of MHA-Ca compared to DL-Methionine (%)

| Performance Parameter | Relative Bioefficacy (%) | Reference |

| Weight Gain | 65 | [5][6] |

| Feed Conversion Ratio (FCR) | 60 | [5][6] |

| Breast Meat Yield (BMY) | 53 | [5][6] |

| Average | ~60-65 | [5][6] |

Table 2: Example Dose-Response Trial Results for Different Methionine Sources

| Methionine Source | Inclusion Level | Body Weight Gain (g) | Feed Conversion Ratio |

| Basal Diet (Control) | 0% | 1500 | 1.85 |

| DL-Methionine | 0.10% | 1750 | 1.65 |

| DL-Methionine | 0.20% | 1850 | 1.58 |

| MHA-Ca | 0.15% | 1730 | 1.68 |

| MHA-Ca | 0.30% | 1820 | 1.60 |

Note: The data in Table 2 are representative examples derived from typical dose-response trials and are intended for illustrative purposes.

Metabolic Conversion of Methionine Sources

Both D-methionine (from the DL-methionine racemic mixture) and the D- and L-isomers of HMTBa (from MHA-Ca) must be converted to L-methionine to be utilized for protein synthesis.[4] This conversion involves enzymatic steps primarily in the liver and kidneys.

The following diagram illustrates the simplified metabolic pathways for the conversion of DL-Methionine and MHA-Ca to the biologically active L-Methionine form.

References

- 1. Frontiers | Effect of Methionine Deficiency on the Growth Performance, Serum Amino Acids Concentrations, Gut Microbiota and Subsequent Laying Performance of Layer Chicks [frontiersin.org]

- 2. jwps.rovedar.com [jwps.rovedar.com]

- 3. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabi.org [cabi.org]

- 6. researchgate.net [researchgate.net]

- 7. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Calcium 2-hydroxy-4-(methylthio)butanoate in Aquaculture Feed Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca), the calcium salt of methionine hydroxy analogue (MHA), is a widely utilized synthetic source of methionine in animal nutrition. In aquaculture, where protein is a major cost component of feed, optimizing the use of essential amino acids like methionine is critical for both economic and physiological efficiency. Plant-based protein sources, increasingly used as alternatives to fishmeal, are often deficient in methionine. Supplementation with MHA-Ca addresses this deficiency, supporting crucial metabolic functions beyond simple protein synthesis, including antioxidant defense, immune response, and overall health of aquatic species.

These application notes provide a comprehensive overview of the use of MHA-Ca in aquaculture feed formulations, detailing its effects on various species, recommended experimental protocols for its evaluation, and insights into its metabolic pathways.

Application Notes

Efficacy in Commercially Important Aquaculture Species

MHA-Ca has been demonstrated to be an effective source of methionine activity in a variety of aquaculture species. Its bioavailability, however, can vary depending on the species and the specific metric being evaluated. The following tables summarize the quantitative effects of MHA-Ca supplementation on key performance indicators in several commercially important aquaculture species.

Table 1: Effect of MHA-Ca Supplementation on Growth Performance and Feed Utilization in Pacific White Shrimp (Litopenaeus vannamei)

| Parameter | Control (Low Fishmeal) | +0.1% MHA-Ca | +0.03% DL-Met | Reference |

| Weight Gain (g) | 10.5 ± 0.4 | 12.2 ± 0.5 | 11.8 ± 0.6 | [1] |

| Feed Conversion Ratio (FCR) | 1.85 ± 0.07 | 1.68 ± 0.06 | 1.72 ± 0.08 | [1] |

| Protein Retention (%) | 22.1 ± 1.1 | 25.4 ± 1.3 | 24.8 ± 1.2 | [1] |

| Lipid Retention (%) | 85.2 ± 3.4 | 92.1 ± 3.7 | 90.5 ± 3.5 | [1] |

Data are presented as mean ± standard deviation. The control diet was a low fishmeal formulation without methionine supplementation.

Table 2: Comparative Efficacy of MHA-Ca and DL-Methionine on Growth Performance of Common Carp (Cyprinus carpio)

| Parameter | Basal Diet | +0.2% MHA-Ca | +0.2% DL-Met | Reference |

| Weight Gain Rate (%) | 350 ± 25 | 410 ± 30 | 450 ± 28 | [2] |

| Feed Conversion Ratio (FCR) | 1.65 ± 0.12 | 1.52 ± 0.10 | 1.45 ± 0.09 | [2] |

| Protein Efficiency Ratio (PER) | 1.70 ± 0.13 | 1.85 ± 0.11 | 1.95 ± 0.10 | [2] |

Data are presented as mean ± standard deviation. The basal diet was deficient in methionine.

Table 3: Influence of MHA-Ca on Growth Performance of Rainbow Trout (Oncorhynchus mykiss)

| Parameter | Basal Diet | +0.4% MHA-Ca | +0.4% DL-Met | Reference |

| Weight Gain (g) | 45.2 ± 3.1 | 55.8 ± 3.9 | 60.1 ± 4.2 | [3] |

| Specific Growth Rate (%/day) | 1.25 ± 0.08 | 1.45 ± 0.09 | 1.52 ± 0.10 | [3] |

| Feed Conversion Ratio (FCR) | 1.30 ± 0.09 | 1.15 ± 0.07 | 1.10 ± 0.06 | [3] |

Data are presented as mean ± standard deviation. The basal diet was formulated to be limiting in methionine.

Recommended Inclusion Levels

The optimal inclusion level of MHA-Ca in aquaculture feeds depends on several factors, including the species, life stage, and the composition of the basal diet (particularly the levels of other sulfur amino acids like cysteine). As a general guideline, MHA-Ca is added to meet the total sulfur amino acid requirement of the target species.

Table 4: General Recommended Dietary Methionine + Cysteine Levels for Selected Aquaculture Species

| Species | Life Stage | Methionine + Cysteine (% of Diet) | Reference |

| Atlantic Salmon | Juvenile | 1.1 | [4] |

| Rainbow Trout | Juvenile | 1.1 | [4] |

| Nile Tilapia | Juvenile | 1.0 | [4] |

| Channel Catfish | Juvenile | 1.0 | [4] |

| Pacific White Shrimp | Juvenile | 1.2 | [4] |

| European Sea Bass | Juvenile | 1.2 | [4] |

| Turbot | Juvenile | 1.2 | [5] |

It is crucial to conduct dose-response trials to determine the precise optimal inclusion level for specific formulations and culture conditions.

Practical Considerations for Feed Manufacturing

The incorporation of MHA-Ca into aquaculture feeds requires consideration of its physical and chemical properties to ensure its stability and bioavailability in the final product.

-

Mixing: MHA-Ca is a powder and should be pre-mixed with other micro-ingredients before being added to the main mixer to ensure uniform distribution throughout the feed mash.

-

Extrusion: MHA-Ca is generally considered stable under typical aquaculture feed extrusion conditions (temperatures between 110-140°C). However, extreme temperatures and shear forces can potentially lead to some degradation. It is advisable to monitor the retention of MHA-Ca in the final product, especially when using high-temperature extrusion. Some studies suggest that microencapsulated forms of amino acids may have better stability during extrusion[2].

-

Pelleting: MHA-Ca is stable during the pelleting process.

-

Storage: Like other feed ingredients, feeds containing MHA-Ca should be stored in a cool, dry place to prevent degradation and maintain nutrient quality.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of MHA-Ca on Growth Performance and Feed Utilization

This protocol outlines a standard experimental design for assessing the impact of dietary MHA-Ca on the growth and feed efficiency of an aquaculture species.

1. Experimental Design:

-

System: A recirculating aquaculture system (RAS) or a flow-through system with controlled water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite).

-

Animals: Use a sufficient number of healthy, uniformly sized animals randomly distributed into experimental tanks (minimum of 3 replicate tanks per treatment).

-

Diets:

-

Basal Diet: Formulate a basal diet that is adequate in all nutrients except for being limiting in methionine.

-

Control Diet: The basal diet.

-

Treatment Diets: The basal diet supplemented with graded levels of MHA-Ca. It is also recommended to include a treatment with an equimolar level of DL-methionine for comparison.

-

-